molecular formula C17H26ClNO B1683821 Vesamicol hydrochloride CAS No. 120447-62-3

Vesamicol hydrochloride

Cat. No.: B1683821
CAS No.: 120447-62-3
M. Wt: 295.8 g/mol
InChI Key: XJNUHVMJVWOYCW-GBNZRNLASA-N
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Description

Vesamicol hydrochloride ((±)-AH5183 hydrochloride; CAS 120447-62-3) is a potent vesicular acetylcholine transporter (VAChT) inhibitor with a reported Ki of 2 nM . It selectively blocks the uptake of acetylcholine (ACh) into synaptic vesicles by binding to VAChT, a proton-dependent transporter critical for cholinergic neurotransmission . Structurally, it comprises a cyclohexanol ring linked to a piperidine moiety, with a molecular formula of C₁₇H₂₆ClNO and a molecular weight of 295.85 .

Radiolabeled vesamicol analogs, such as [¹⁸F]VAT, are explored for positron emission tomography (PET) imaging to diagnose cholinergic deficits in Alzheimer’s disease (AD) .

Properties

CAS No.

120447-62-3

Molecular Formula

C17H26ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C17H25NO.ClH/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14;/h1-3,6-7,15-17,19H,4-5,8-13H2;1H/t16-,17-;/m1./s1

InChI Key

XJNUHVMJVWOYCW-GBNZRNLASA-N

SMILES

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl

Canonical SMILES

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

22232-64-0 (Parent)

shelf_life

>3 years if stored properly

solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-phenyl-1-piperidinyl)cyclohexanol
2-(4-phenylpiperidino)cyclohexanol
AH 5183
AH-5183
methylvesamicol
vesamicol
vesamicol hydrochloride
vesamicol hydrochloride, (+,-)-
vesamicol, (+,-)-

Origin of Product

United States

Preparation Methods

Core Synthesis Methods for Vesamicol Hydrochloride

The synthesis of this compound involves constructing its spirocyclic structure, which comprises a piperidine ring fused to a tetrahydronaphthalene moiety. Below are the key steps inferred from related spirobenzovesamicol derivatives and analogous compounds.

Spiro Junction Formation via Nucleophilic Substitution

The spiro junction is typically formed through nucleophilic epoxide ring-opening reactions . For example:

  • Epoxide Reactant : A 1,4-tetrahydronaphthalene-epoxide derivative reacts with a piperidine precursor.
  • Reaction Conditions : The reaction is conducted in ethanol under reflux (72 hours) with triethylamine to deprotonate the nucleophile, yielding trans-configured spiro compounds as major products.
  • Purification : Column chromatography (pentane/ethyl acetate/triethylamine) isolates the desired product.
Table 1: Representative Spiro Junction Formation Conditions
Parameter Value Source
Solvent Ethanol
Reaction Time 72 hours
Catalyst Triethylamine
Purification Method Column chromatography

Functional Group Modifications

Post-spiro formation, functional groups are introduced to achieve the Vesamicol structure:

  • Hydroxyl Group Installation : The tetrahydronaphthalene moiety undergoes hydroxylation, often via epoxide intermediates.
  • Aromatic Bromination : For radiolabeled derivatives (e.g., [11C]-Vesamicol), bromo groups are introduced to enable cross-coupling reactions.

Formulation and Stock Solution Preparation

This compound’s solubility and stability are critical for in vitro/in vivo applications. Below are standardized protocols for solution preparation.

Stock Solution Preparation

The compound is dissolved in dimethyl sulfoxide (DMSO) or ethanol, followed by dilution in aqueous buffers.

Table 2: Stock Solution Volumes for this compound
Target Molarity DMSO Volume (mL)
1 mM 3.3801 mL
5 mM 0.676 mL
10 mM 0.338 mL

Data derived from molarity calculations for 1 mg, 5 mg, and 10 mg quantities.

Key Steps:
  • Dissolution : this compound is dissolved in DMSO using vortexing, ultrasound, or a hot water bath.
  • Buffer Dilution : Solutions are diluted in pH 7.4 Tris-HCl buffer (50 mM) containing 150 mM NaCl and 100 mM EDTA.

In Vivo Formulation (Example)

For animal studies, Vesamicol is often formulated with polyethylene glycol (PEG300) and Tween 80:

  • Master Solution : Dissolve drug in DMSO.
  • PEG/Tween Mix : Combine DMSO master with PEG300 and Tween 80.
  • Aqueous Dilution : Add ddH2O to achieve final concentration.

Radiolabeling and Tracer Synthesis

For positron emission tomography (PET) tracers, Vesamicol derivatives are radiolabeled with carbon-11 or fluorine-18.

[11C]-Vesamicol Synthesis

  • Precursor Preparation : Bromo-spirobenzovesamicol derivatives (e.g., 1 ) serve as precursors.
  • Cross-Coupling : React with [11C]MeLi in toluene using Pd(PBu3)2 (10 mol%) and BF3·Et2O (2 eq.) as a Lewis acid.
  • Purification : HPLC (C18 column, McN/H2O/formic acid) isolates the radiolabeled product in 30 minutes (EOB).
Table 3: [11C]-Vesamicol Radiolabeling Parameters
Parameter Value
Catalyst Pd(PBu3)2 (10 mol%)
Lewis Acid BF3·Et2O (2 eq.)
Reaction Time 5 minutes
Radiochemical Yield >99% (pre-HPLC)
Specific Activity >2,000 Ci/mmol

[18F]-Vesamicol Derivatives

Fluorinated analogs (e.g., 9e ) are synthesized via:

  • Nucleophilic Aromatic Substitution : React 4-nitrophenyl precursors with [18F]fluoride under microwave irradiation.
  • Purification : Alumina cartridge and HPLC (C18 column, THF/ammonium formate).

In Vitro Binding Affinity Evaluation

Competitive binding assays assess VAChT selectivity using [3H]vesamicol as a radioligand.

Assay Protocol

  • Cell Homogenate : PC12 cell membranes (20 µg protein) are incubated with [3H]vesamicol (4 nM) and test compounds.
  • pH Dependency : Binding affinity (Ki) is measured across pH 5.0–10.0 to evaluate protonation effects.
  • Receptor Selectivity : σ1 and σ2 receptor affinities are determined using HEK293 and rat liver homogenates.
Table 4: Binding Affinity of Vesamicol Derivatives (Ki, μM)
Compound VAChT σ1 σ2
(±)-1 0.025 0.50 11
(±)-2 0.014 0.0017 0.49
(±)-Vesamicol 0.028 0.044 0.24

Data from competitive binding assays.

Challenges and Optimization Strategies

Low Cross-Coupling Yields

  • Issue : Trace product formation (<2%) in Pd-catalyzed reactions with bulky substrates.
  • Solution : Add BF3·Et2O (2 eq.) to enhance Lewis acid coordination and reaction efficiency.

Radiolabeling Efficiency

  • Issue : Short half-life of [11C] (20.4 minutes) necessitates rapid synthesis.
  • Solution : Streamline protocols to 30-minute EOB, using syringe pumps for controlled reagent addition.

Solubility Limitations

  • Issue : Vesamicol’s poor aqueous solubility complicates in vivo administration.
  • Solution : Use DMSO/PEG300/Tween 80 formulations to enhance bioavailability.

Chemical Reactions Analysis

Inhibition of Acetylcholine Transport

  • Electrophysiological Studies : Vesamicol has been shown to reduce miniature endplate potential amplitudes and enhance the rundown of endplate currents during high-frequency stimulation .

  • Stereoselectivity : The effects of vesamicol are stereoselective, with the (-)-isomer being significantly more potent than the (+)-isomer in blocking neuromuscular transmission .

Interaction with Sodium Channels

At higher concentrations, vesamicol exhibits local anesthetic-like properties by blocking sodium channels, which contributes to nerve conduction failure . This effect is particularly pronounced at concentrations around 1 mM, where it leads to significant alterations in nerve terminal current waveforms.

Protonation States

Vesamicol's binding affinity to VAChT is influenced by pH levels. At acidic pH, the compound is protonated and positively charged, which enhances its binding affinity compared to neutral or alkaline conditions . The dissociation constant for the complex between protonated vesamicol and VAChT decreases from 12 nM at neutral pH to 2.1 nM at pH 10.

  • Research Findings on this compound

Recent studies have focused on synthesizing analogs of vesamicol with enhanced binding affinities for VAChT. For instance, modifications involving carbonyl groups have been shown to significantly increase the binding affinity of new compounds compared to vesamicol itself .

Comparative Binding Affinities

The following table summarizes some findings related to the binding affinities of vesamicol and its analogs:

CompoundBinding Affinity (nM)
Vesamicol15.2 ± 1.05
Benzovesamicol233 ± 37
5-Aminobenzovesamicol19.0 ± 2.12

These results indicate that structural modifications can lead to compounds with significantly improved pharmacological profiles.

This compound serves as a valuable tool in neuroscience research due to its unique mechanism of action as a VAChT inhibitor. Its ability to modulate acetylcholine transport and influence neuromuscular transmission highlights its potential therapeutic applications, particularly in treating cognitive disorders and certain types of cancer.

The ongoing research into vesamicol's chemical reactions and analogs promises to enhance our understanding of cholinergic signaling and develop novel therapeutic strategies targeting related disorders.

Scientific Research Applications

Neuroscience

  • Cholinergic System Studies : Vesamicol hydrochloride is extensively used to study cholinergic neurotransmission. By blocking VAChT, researchers can investigate the role of acetylcholine in various physiological processes and neurodegenerative diseases.
  • Animal Models : In vivo studies have demonstrated that this compound affects motor functions and cognitive abilities in animal models. For instance, it has been shown to induce motor impairments in Caenorhabditis elegans models, highlighting its potential use in studying cholinergic deficits associated with diseases like Alzheimer's disease .

Pharmacology

  • Drug Development : The compound serves as a template for developing new pharmacological agents targeting cholinergic dysfunction. Its ability to modulate acetylcholine levels makes it a candidate for therapeutic interventions in conditions like myasthenia gravis and other cholinergic disorders .
  • Cancer Research : Recent studies have identified this compound's pro-apoptotic effects on human bronchioalveolar carcinoma (BAC) cells. It induces apoptosis through the inhibition of Akt phosphorylation, suggesting potential therapeutic applications in targeting cholinergic signaling pathways in cancer treatment .

Biochemical Research

  • Mechanistic Studies : As a tool for investigating presynaptic mechanisms, this compound aids in understanding how acetylcholine transport affects synaptic transmission and plasticity .
  • Binding Affinity Studies : Research has shown that Vesamicol exhibits high binding affinity for VAChT (Ki ≈ 1 nM), making it a valuable reagent for studying receptor interactions and transport mechanisms .

Case Studies

StudyFocusFindings
Cholinergic Dysfunction in Alzheimer's Disease Investigated the role of Vesamicol in cognitive declineDemonstrated that inhibition of VAChT leads to alterations in cognitive functions in animal models .
Pro-apoptotic Effects on BAC Cells Explored Vesamicol's effects on cancer cell growthFound that Vesamicol induced apoptosis in BAC cells via Akt pathway suppression .
Motor Function Impairment in C. elegans Evaluated motor control pathways affected by VesamicolShowed that analogs of Vesamicol led to significant motor defects, indicating its role in neuromuscular transmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Target(s) Affinity (Ki/IC₅₀) Key Structural Features Applications/Research Findings References
Vesamicol HCl VAChT, σ1/σ2 receptors 2 nM (VAChT) Cyclohexanol-piperidine core PET imaging for AD; cholinergic system studies
Benzovesamicol VAChT <2 nM (VAChT) Benzofuran substitution on cyclohexanol Higher VAChT affinity; used in radiotracers
Trozamicol VAChT ~5 nM (VAChT) Modified piperidine ring Improved selectivity for VAChT over σ receptors
Tetrabenazine VMAT2 100 nM (VMAT2) Dihydroquinoline scaffold Allosteric inhibition of monoamine transport
4-PPBP maleate σ1 receptor, NMDA receptors 26 nM (σ1) Biphenyl-piperazine structure Neuroprotection; unrelated to VAChT

Mechanistic and Pharmacological Differences

  • VAChT vs. VMAT Inhibitors: Vesamicol binds VAChT in a lumen-facing conformation, competing with ACh at a conserved Asp398 residue . In contrast, tetrabenazine stabilizes VMAT2 (a monoamine transporter) in a similar conformation but lacks affinity for VAChT . Benzovesamicol, a vesamicol analog, replaces the cyclohexanol group with a benzofuran ring, enhancing VAChT binding via hydrophobic interactions in the expanded binding pocket .
  • Selectivity for Cholinergic Systems: Trozamicol derivatives exhibit reduced σ receptor binding compared to vesamicol, improving specificity for VAChT in functional studies .
  • Allosteric vs. Competitive Inhibition :

    • Vesamicol may act as both a competitive inhibitor (via Asp398 interaction) and an allosteric stabilizer of VAChT’s lumen-facing state, similar to tetrabenazine’s action on VMAT2 .
    • ACh competes weakly with vesamicol (IC₅₀ = 26 mM), suggesting partial overlap in binding sites but distinct orientation within the VAChT pocket .

Research and Clinical Implications

  • Radiotracer Development : Benzovesamicol derivatives like (-)-5-[¹²³I]iodobenzovesamicol are superior to vesamicol for PET imaging due to higher VAChT selectivity and reduced σ receptor cross-reactivity .
  • Limitations : Vesamicol’s σ receptor activity complicates its use in vivo, necessitating structural modifications to eliminate off-target effects .

Key Research Findings

Binding Site Dynamics : Mutagenesis studies show that Asp193 and Asp398 in VAChT are critical for vesamicol binding. Disruption of these residues reduces affinity by >90% .

Substrate Recognition : VAChT and VMATs share a conserved mechanism for recognizing the amine group of substrates (ACh, serotonin) via acidic residues (Asp398 in VAChT vs. Asp399 in VMAT2) .

Structural Flexibility: The vesamicol binding pocket contains unoccupied space near the cyclohexanol group, enabling chemical modifications to enhance potency .

Biological Activity

Vesamicol hydrochloride, a compound recognized primarily for its role as an inhibitor of the vesicular acetylcholine transporter (VAChT), has garnered attention in various fields of biomedical research. This article delves into its biological activity, mechanisms of action, and potential therapeutic implications, particularly focusing on its effects in cancer biology and neuropharmacology.

Overview of this compound

This compound is chemically classified as (±)-trans-2-(4-phenylpiperidinyl)cyclohexanol hydrochloride, with a CAS number of 120447-62-3. It is known for its potent inhibition of acetylcholine uptake into synaptic vesicles, which subsequently reduces the release of acetylcholine (ACh) in cholinergic neurons . The compound's inhibitory effect on VAChT presents a unique opportunity to explore cholinergic signaling pathways in both normal physiology and pathological conditions.

Vesamicol acts by binding to VAChT, effectively blocking the transport of ACh into synaptic vesicles. This inhibition leads to an increase in cytosolic ACh while decreasing vesicular ACh levels . The compound exhibits a high affinity for VAChT, with an inhibition constant (Ki) reported at approximately 2 nM .

Key Mechanisms:

  • Inhibition of Acetylcholine Transport : Vesamicol's primary action is to inhibit the loading of ACh into vesicles, thereby modulating cholinergic neurotransmission.
  • Apoptotic Induction : In specific cancer cell lines, such as human bronchioalveolar carcinomas (BACs), vesamicol has been shown to induce apoptosis through mechanisms involving the suppression of Akt phosphorylation .

Biological Activity in Cancer Research

Recent studies have highlighted vesamicol's potential in cancer therapy, particularly concerning BACs. Research indicates that vesamicol can induce significant apoptosis in BAC cell lines both in vitro and in vivo, without affecting growth induced by EGF or insulin-like growth factor-II . This specificity suggests that vesamicol may serve as a targeted therapeutic agent in treating certain types of cancers linked to cholinergic signaling.

Case Study: Bronchioalveolar Carcinomas

  • Study Design : Human BAC cell lines were treated with nicotine to upregulate VAChT and then exposed to vesamicol.
  • Findings : Vesamicol treatment resulted in robust apoptosis, indicating its potential as a therapeutic agent against nicotine-induced tumor growth .

Neuropharmacological Effects

Vesamicol's influence extends beyond oncology; it also plays a crucial role in neuropharmacology. By modulating cholinergic signaling, it affects various physiological processes including memory and sleep.

Effects on REM Sleep

Research has demonstrated that administration of vesamicol leads to a reduction in rapid eye movement (REM) sleep duration, suggesting its anticholinergic properties . This effect highlights the compound’s potential utility in studying sleep disorders and cholinergic function.

Summary of Research Findings

Study Focus Key Findings
Cancer ResearchInduces apoptosis in human BACs; does not affect EGF or IGF-II-induced growth .
NeuropharmacologyReduces REM sleep time; acts as an anticholinergic drug .
Mechanism of ActionInhibits VAChT with Ki = 2 nM; increases cytosolic ACh while decreasing vesicular ACh levels .

Q & A

Q. What is the primary pharmacological mechanism of vesamicol hydrochloride in acetylcholine-related studies?

this compound inhibits vesicular acetylcholine transporter (VAChT), blocking acetylcholine (ACh) storage in synaptic vesicles. This action reduces quantal ACh release, making it a critical tool for studying cholinergic neurotransruption. Its Ki value for VAChT inhibition is 2 nM, though it also binds σ1/σ2 receptors (Ki: 26 nM and 34 nM, respectively), necessitating controls for off-target effects .

Q. How should this compound be prepared for in vitro experiments, and what solubility challenges exist?

The compound is typically dissolved in DMSO (solubility: ~20.83 mg/mL in vitro). For in vivo formulations, concentrations ≥2.08 mg/mL (7.03 mM) are achievable using saline or PBS. Note that solubility discrepancies exist between sources (e.g., 18.7 mg/mL in DMSO reported elsewhere), requiring empirical validation via spectrophotometry or HPLC .

Q. What are the standard protocols for quantifying vesamicol's effects on acetylcholine levels in animal models?

In male Wistar rats, intraperitoneal administration (3 mg/kg) increases cytosolic ACh and decreases vesicular ACh in most brain regions except the striatum. Tissue-specific effects should be analyzed using microdialysis or LC-MS, with regional dissections guided by stereotaxic coordinates .

Q. How can this compound be validated as a selective VAChT inhibitor in experimental systems?

Co-administer σ receptor antagonists (e.g., BD-1047 for σ1) to isolate VAChT-specific effects. Validate selectivity via radioligand binding assays using [³H]vesamicol and compare inhibition curves against σ receptor ligands .

Advanced Research Questions

Q. How do researchers reconcile contradictory solubility data for this compound across literature sources?

Discrepancies (e.g., 20.83 mg/mL vs. 18.7 mg/mL in DMSO) may arise from batch variability, temperature, or measurement techniques (e.g., dynamic light scattering vs. gravimetry). Standardize protocols using the Bradford assay ( ) for protein-normalized solubility assessments and report conditions explicitly (e.g., temperature, solvent purity) .

Q. What experimental design considerations are critical for PET imaging studies using this compound as a VAChT antagonist?

In PET protocols, administer 10 mmol vesamicol to block VAChT and quantify specific binding via subtraction of nonspecific signals (e.g., using Fiji ImageJ for intensity analysis). Include control groups with σ receptor blockers to minimize confounding binding .

Q. How should researchers address vesamicol's σ receptor affinity when interpreting its effects on cholinergic systems?

Design dose-response curves to distinguish VAChT inhibition (low-dose: 1–10 nM) from σ-mediated effects (higher doses: >100 nM). Use siRNA knockdown or knockout models to isolate VAChT-specific pathways .

Q. What methodologies optimize the stability of this compound in long-term storage for reproducible experiments?

Store lyophilized powder at -20°C (stable for 3 years). For solutions, aliquot and store at -80°C (1-year stability). Avoid freeze-thaw cycles by preparing single-use aliquots. Validate stability via LC-MS every 6 months .

Data Analysis and Reproducibility

Q. How are region-specific variations in vesamicol's effects on brain ACh levels analyzed quantitatively?

Use Fiji ImageJ to define regions of interest (ROIs) in gray/white matter. Subtract nonspecific binding (measured in σ receptor-blocked samples) from total binding. Normalize data to protein content (Bradford assay) and express as % change vs. controls .

Q. What statistical approaches are recommended for handling variability in vesamicol dose-response studies?

Apply nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate EC50/IC50. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .

Ethical and Reporting Standards

Q. How should vesamicol studies comply with guidelines for reporting experimental details in publications?

Follow the Beilstein Journal of Organic Chemistry standards:

  • Describe synthesis/purification steps for novel derivatives.
  • Provide full characterization data (e.g., NMR, HPLC purity) for new compounds.
  • Deposit large datasets (e.g., binding kinetics) as supplementary information .

Q. What ethical approvals are required for in vivo studies involving this compound?

Submit protocols to institutional animal care committees (IACUC) addressing:

  • Dose justification (e.g., 3 mg/kg in rats).
  • Humane endpoints (e.g., monitoring for cholinergic crisis).
  • Compliance with ARRIVE guidelines for transparent reporting .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.